molecular formula C8H19NO B6264609 2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine CAS No. 1426954-75-7

2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine

Cat. No.: B6264609
CAS No.: 1426954-75-7
M. Wt: 145.2
InChI Key:
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Description

2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine is an organic compound with the molecular formula C8H19NO. This compound is characterized by its unique structure, which includes a propan-2-yloxy group attached to a propan-1-amine backbone with two methyl groups at the 2-position. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine typically involves the reaction of 2,2-dimethyl-3-hydroxypropan-1-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated amines.

Scientific Research Applications

2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine
  • 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-one

Uniqueness

Compared to similar compounds, 2,2-dimethyl-3-(propan-2-yloxy)propan-1-amine is unique due to its specific structural features and reactivity. The presence of the propan-2-yloxy group and the amine functionality provides distinct chemical properties that make it suitable for various applications in research and industry.

Properties

CAS No.

1426954-75-7

Molecular Formula

C8H19NO

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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